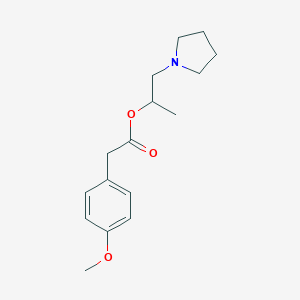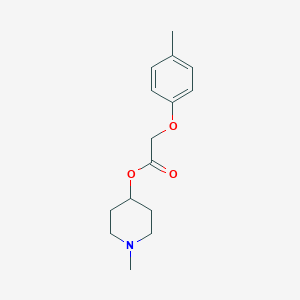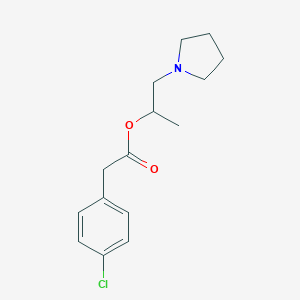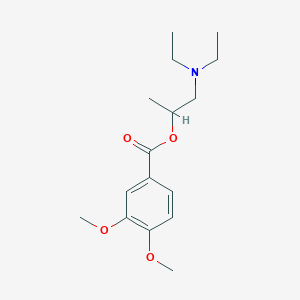
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate, also known as DMFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMFP is a derivative of benzoic acid and has a molecular formula of C17H23NO2F.
作用机制
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is not fully understood, but it is believed to interact with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, indicating its potential as a protein ligand. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells through the activation of apoptosis pathways. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and can be used at low concentrations in experiments. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. This compound is also a relatively new compound, and its properties and potential applications are still being explored.
未来方向
There are several future directions for the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate. One potential direction is the development of this compound-based compounds with improved properties for drug discovery and material science. Another direction is the exploration of this compound's potential as a protein ligand for the development of new therapeutic agents. The use of this compound as a derivatizing agent for the detection of various compounds in analytical chemistry is also an area of future research. Finally, the study of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an important area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process starting from 3-fluorobenzoic acid. This compound has been studied for its potential applications in drug discovery, material science, and analytical chemistry. The mechanism of action of this compound is not fully understood, but it is believed to interact with biological targets through non-covalent interactions. This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of this compound, including the development of this compound-based compounds with improved properties and the exploration of this compound's potential as a protein ligand and neuroprotective agent.
合成方法
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can be synthesized through a multistep process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a base such as triethylamine to obtain this compound. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, this compound has been explored as a potential lead compound for the development of new drugs due to its ability to interact with biological targets. This compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. In material science, this compound has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a derivatizing agent for the detection of various compounds such as amino acids, peptides, and steroids.
属性
分子式 |
C17H24FNO2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3 |
InChI 键 |
UBNHRPVZGCZIMM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
规范 SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)




![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)

